molecular formula C19H17N3O4S B3591150 3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B3591150
M. Wt: 383.4 g/mol
InChI Key: UNSGQWFLWHHHQO-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiazolidine ring, and a benzoic acid group . It is likely to be a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . Another approach involves the reaction of 2,5-dimethylpyrrole with a carbonyl compound to form a ketone, which is then reduced to an aldehyde .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse, given its complex structure and the presence of several reactive functional groups . For example, it may undergo reactions typical of pyrroles, thiazolidines, and carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar carboxylic acid group and the nonpolar pyrrole and thiazolidine rings. Its melting and boiling points would depend on the strength of the intermolecular forces present.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. For example, its dust might irritate the eyes and respiratory tract, and it should be stored and handled away from oxidizing agents to prevent fire and explosion risks .

Future Directions

Given the potential biological activities of this compound, future research could focus on exploring its therapeutic potential and optimizing its synthesis . Additionally, studies could investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

3-[3-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-10-7-14(9-16-17(24)21-19(27-16)20-12(3)23)11(2)22(10)15-6-4-5-13(8-15)18(25)26/h4-9H,1-3H3,(H,25,26)(H,20,21,23,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSGQWFLWHHHQO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C\3/C(=O)N=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 6
3-(3-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

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